
1-(4-chlorobenzyl)-4-(4-fluorobenzyl)-1H-1,2,4-triazol-4-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorobenzyl)-4-(4-fluorobenzyl)-1H-1,2,4-triazol-4-ium is a synthetic organic compound that belongs to the class of triazolium salts. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and catalysis. The presence of both chlorobenzyl and fluorobenzyl groups in its structure imparts unique chemical properties, making it a subject of interest for scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorobenzyl)-4-(4-fluorobenzyl)-1H-1,2,4-triazol-4-ium typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Introduction of Benzyl Groups: The chlorobenzyl and fluorobenzyl groups are introduced via nucleophilic substitution reactions. This involves reacting the triazole ring with 4-chlorobenzyl chloride and 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate or sodium hydroxide.
Quaternization: The final step involves the quaternization of the triazole nitrogen with an alkylating agent, such as methyl iodide or ethyl bromide, to form the triazolium salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions: 1-(4-chlorobenzyl)-4-(4-fluorobenzyl)-1H-1,2,4-triazol-4-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The benzyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: Corresponding oxides of the triazolium salt.
Reduction: Reduced derivatives with hydrogenated benzyl groups.
Substitution: Substituted triazolium salts with various functional groups.
科学的研究の応用
1-(4-chlorobenzyl)-4-(4-fluorobenzyl)-1H-1,2,4-triazol-4-ium has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.
Materials Science: The compound is used in the synthesis of advanced materials, including ionic liquids and polymers, which have applications in energy storage and catalysis.
Catalysis: It serves as a catalyst in various organic reactions, including cycloaddition and cross-coupling reactions, due to its ability to stabilize transition states and intermediates.
作用機序
The mechanism of action of 1-(4-chlorobenzyl)-4-(4-fluorobenzyl)-1H-1,2,4-triazol-4-ium involves its interaction with molecular targets such as enzymes and cell membranes. The compound can disrupt enzyme activity by binding to active sites or altering enzyme conformation. In microbial cells, it can integrate into cell membranes, causing membrane destabilization and cell lysis.
類似化合物との比較
- 1-(4-chlorobenzyl)-4-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium
- 1-(4-fluorobenzyl)-4-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium
Comparison:
- 1-(4-chlorobenzyl)-4-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium: This compound has a methyl group instead of a fluorine atom, which affects its reactivity and biological activity. The presence of the methyl group may enhance lipophilicity and membrane permeability.
- 1-(4-fluorobenzyl)-4-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium: Similar to the above compound, but with a fluorine atom, which can influence its electronic properties and interactions with molecular targets.
1-(4-chlorobenzyl)-4-(4-fluorobenzyl)-1H-1,2,4-triazol-4-ium stands out due to the combination of both chlorobenzyl and fluorobenzyl groups, providing a unique balance of electronic and steric effects that enhance its chemical and biological properties.
特性
分子式 |
C16H14ClFN3+ |
|---|---|
分子量 |
302.75 g/mol |
IUPAC名 |
1-[(4-chlorophenyl)methyl]-4-[(4-fluorophenyl)methyl]-1,2,4-triazol-4-ium |
InChI |
InChI=1S/C16H14ClFN3/c17-15-5-1-14(2-6-15)10-21-12-20(11-19-21)9-13-3-7-16(18)8-4-13/h1-8,11-12H,9-10H2/q+1 |
InChIキー |
SGJDUZBPVMBUSM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CN2C=[N+](C=N2)CC3=CC=C(C=C3)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


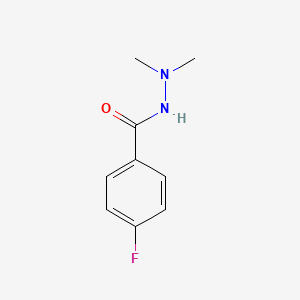
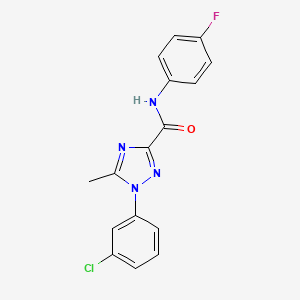
![(1S,4R,Z)-3-(Hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B15282196.png)
![2-{4-[Methyl(methylsulfonyl)amino]phenoxy}propanoic acid](/img/structure/B15282201.png)

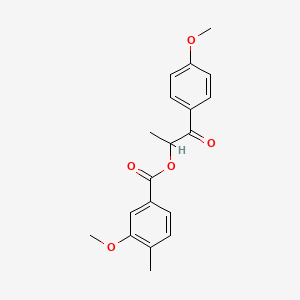

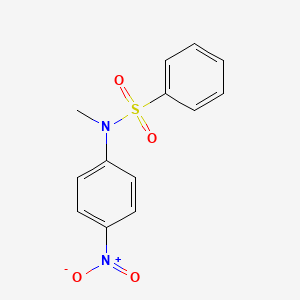
![2-Methyl-3-[6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B15282240.png)
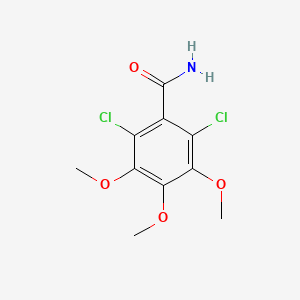
![6-Bromo-3-methylbenzo[d]isothiazole 1,1-dioxide](/img/structure/B15282249.png)
![5-Methyl-2,8-dinitropyrido[2,1-b]benzimidazol-5-ium](/img/structure/B15282273.png)

![2-{[(6-Butoxy-2-naphthyl)sulfonyl]amino}benzamide](/img/structure/B15282277.png)
